molecular formula C10H7F3N2 B8212136 7-(Trifluoromethyl)isoquinolin-5-amine

7-(Trifluoromethyl)isoquinolin-5-amine

Cat. No. B8212136
M. Wt: 212.17 g/mol
InChI Key: UVRLGUIAFLCYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)isoquinolin-5-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethyl)isoquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)isoquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Zinc Sensors : Isoquinoline-derivatized tris(2-pyridylmethyl)amines, which are structurally related to 7-(Trifluoromethyl)isoquinolin-5-amine, show strict selectivity for Zn²⁺ over Cd²⁺. This property makes them suitable for fluorescence microscopy in living cells (Mikata et al., 2014).

  • Alcohol Dependence and Opiate Link : Isoquinolines, including derivatives of 7-(Trifluoromethyl)isoquinolin-5-amine, may play a role in regulating alcohol dependence and could be linked to opiates, suggesting common pathways between alcohol and opiate effects (Blum et al., 1978).

  • Antitumor Activity : The 11-carboxamide derivative of 7-oxo-7H-dibenz[f,ij]isoquinoline shows curative activity against refractory colon 38 tumors in mice. The growth delay and cytotoxic activity of these compounds increase with carboxamide-linked compounds (Bu et al., 2001).

  • Fluorescence Response to Zinc : Tris(isoquinolylmethyl)amines, related to 7-(Trifluoromethyl)isoquinolin-5-amine, exhibit a higher fluorescence response to zinc compared to cadmium. This is attributed to reduced steric crowding and shorter Zn-N(aromatic) distances (Mikata et al., 2012).

  • Antitumor Complexes : 1-(2-Aminophenyl)isoquinolines, structurally similar to 7-(Trifluoromethyl)isoquinolin-5-amine, show potential as chelating ligands in cis-platinum(II) antitumor complexes. Among these, the most basic amine ligands exhibit the most potent antitumor activity (von Nussbaum et al., 1999).

  • Synthesis of Topoisomerase I Inhibitors : A study developed an efficient method for the synthesis of diversely substituted 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones, leading to the two-step synthesis of rosettacin and a topoisomerase I inhibitor (Reddy & Mallesh, 2018).

  • Atypical Antidepressant Activity : The synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline demonstrates excellent atypical antidepressant activity, suggesting potential applications in treating anxiety and depression (Griffith et al., 1984).

properties

IUPAC Name

7-(trifluoromethyl)isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLGUIAFLCYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)isoquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.